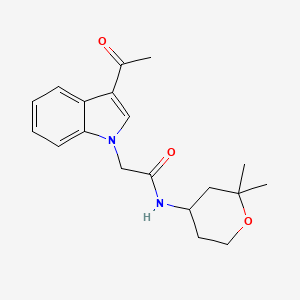![molecular formula C17H13N3O4S3 B12170444 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12170444.png)
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenesulfonamide with thiophene-2-carboxylic acid under acidic conditions to form the benzothiazole core. This intermediate is then reacted with 4-(thiophen-2-yl)-1,3-thiazole-2-amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.
Uniqueness
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its combined benzothiazole and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to simpler benzothiazole or thiazole derivatives.
Properties
Molecular Formula |
C17H13N3O4S3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H13N3O4S3/c21-15(19-17-18-12(10-26-17)13-5-3-9-25-13)7-8-20-16(22)11-4-1-2-6-14(11)27(20,23)24/h1-6,9-10H,7-8H2,(H,18,19,21) |
InChI Key |
XPZWBSFKZTUEAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone](/img/structure/B12170371.png)
![1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12170373.png)
![4-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone](/img/structure/B12170374.png)
![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12170377.png)
![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B12170381.png)
![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12170385.png)

![1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide](/img/structure/B12170399.png)




![3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12170426.png)
![N-(4-chlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12170434.png)
